![molecular formula C21H19N5O2S2 B2447601 5-oxo-1-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pyrrolidine-3-carboxamide CAS No. 1211706-79-4](/img/structure/B2447601.png)
5-oxo-1-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-oxo-1-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C21H19N5O2S2 and its molecular weight is 437.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Oxo-1-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pyrrolidine-3-carboxamide (CAS Number: 1211706-79-4) is a compound of interest due to its potential biological activities. This article reviews its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C21H19N5O2S2 |
Molecular Weight | 437.5 g/mol |
CAS Number | 1211706-79-4 |
The presence of multiple functional groups such as thiophene and thiazole contributes to its diverse biological activities.
The biological activity of the compound is primarily attributed to its interaction with various molecular targets involved in cancer progression. The compound has shown to inhibit specific pathways critical for tumor growth and survival:
- Phosphoinositide 3-Kinase (PI3K) Pathway : The compound inhibits PI3K activity, which is crucial for cell proliferation and survival. This inhibition disrupts the downstream AKT/mTOR signaling pathway, leading to reduced cell growth and increased apoptosis in cancer cells .
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which may help mitigate oxidative stress in cancer cells .
Anticancer Activity
Recent studies have demonstrated that derivatives of the thiazolo[3,2-b][1,2,4]triazole scaffold exhibit significant anticancer activity. For instance:
- In Vitro Studies : The compound was tested against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). Results indicated potent cytotoxic effects with IC50 values in the low micromolar range .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the thiophene and thiazole moieties significantly influence biological activity. Compounds with halogen substitutions on aromatic rings exhibited enhanced anticancer effects compared to their unsubstituted counterparts .
Case Studies
- Study on Anticancer Properties : A study published in Molecules highlighted two derivatives of the compound that demonstrated significant antiproliferative effects against several cancer cell lines without toxicity to normal cells. The presence of specific substituents was linked to improved activity profiles .
- Mechanistic Insights : Research focusing on the mode of action revealed that compounds similar to 5-oxo-1-phenyl-N-(...) induce apoptosis through both intrinsic and extrinsic pathways by activating caspases and modulating Bcl-2 family proteins .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antitubercular Properties
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit notable antibacterial and antitubercular activities. For instance, compounds containing similar structural motifs have shown effectiveness against Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria .
Case Study:
In one study evaluating thiazolo derivatives, certain compounds demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like Ciprofloxacin and Rifampicin . This suggests that the compound could be a candidate for further development in antibacterial therapies.
Anticancer Potential
Thiazolo derivatives are also recognized for their anticancer properties. Compounds with similar structural frameworks have been shown to possess cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) . The mechanism of action often involves the induction of apoptosis in cancer cells.
Mechanistic Insights
The biological mechanisms through which these compounds exert their effects are diverse:
- Inhibition of Enzymes: Many thiazolo derivatives act as inhibitors of key enzymes involved in bacterial resistance or cancer cell proliferation.
- Cell Cycle Disruption: Some studies suggest that these compounds can interfere with the cell cycle of cancer cells, leading to increased apoptosis rates.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 5-oxo-1-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pyrrolidine-3-carboxamide:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for constructing the thiazolo[3,2-b][1,2,4]triazole core in this compound?
The thiazolo-triazole core is typically synthesized via cyclization reactions. For example, aromatic aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) react with thioamide precursors in acetic acid/acetic anhydride under reflux, followed by recrystallization (e.g., ethyl acetate/ethanol) to isolate the product . Optimized yields (~70–78%) are achieved by controlling reaction time (8–10 hours) and using sodium acetate as a catalyst .
Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?
Key techniques include:
- IR spectroscopy to confirm functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) .
- ¹H/¹³C NMR to resolve substituent environments (e.g., thiophene protons at δ 6.8–7.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
- X-ray crystallography to determine molecular conformation (e.g., dihedral angles between fused rings) and validate tautomerism in ambiguous cases .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data caused by tautomeric equilibria?
Tautomerism in the triazole or thiazole rings can lead to overlapping NMR signals. To address this:
- Use variable-temperature NMR to observe dynamic equilibria (e.g., coalescence of peaks at elevated temperatures).
- Validate the dominant tautomer via X-ray crystallography , as seen in analogous compounds where the pyrimidine ring adopts a puckered boat conformation .
- Compare experimental data with DFT-calculated spectra to identify the most stable tautomer .
Q. What strategies improve reaction yields during the coupling of the pyrrolidine-carboxamide moiety?
Low yields during coupling often arise from steric hindrance or poor nucleophilicity. Solutions include:
- Activating the carboxamide with HATU/DIPEA in DMF to enhance reactivity .
- Using microwave-assisted synthesis to reduce reaction time and side products (e.g., from 12 hours to 30 minutes) .
- Purifying intermediates via flash chromatography (silica gel, ethyl acetate/hexane) before coupling .
Q. How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?
- Perform in vitro kinase assays (e.g., GSK-3β inhibition) using ATP-competitive binding assays with [γ-³²P]ATP .
- Conduct molecular docking (AutoDock Vina) to predict binding modes, focusing on interactions with the thiophene-thiazole moiety and the kinase’s hydrophobic pocket .
- Validate results with mutagenesis studies (e.g., alanine scanning of key residues in the kinase active site) .
Q. What methodologies address low solubility in biological assays?
- Use co-solvents (e.g., DMSO/PEG 400 mixtures) to enhance aqueous solubility without destabilizing the compound .
- Synthesize prodrugs (e.g., ester derivatives) that hydrolyze in vivo to the active form .
- Employ nanoparticle encapsulation (PLGA polymers) for controlled release in cell-based assays .
Q. How can structural modifications optimize the compound’s pharmacokinetic profile?
- Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve metabolic stability .
- Replace the pyrrolidine ring with a piperazine derivative to enhance blood-brain barrier penetration for CNS targets .
- Conduct QSAR studies using logP and polar surface area calculations to balance solubility and membrane permeability .
Q. Data Contradiction & Validation
Q. How should researchers reconcile discrepancies in reported biological activities of analogous compounds?
- Perform dose-response assays (IC₅₀/EC₅₀) under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for experimental variability .
- Validate target engagement via SPR (surface plasmon resonance) to measure direct binding affinities .
- Cross-reference transcriptomic data (RNA-seq) to confirm downstream effects of the compound on relevant pathways .
Q. What analytical workflows confirm the absence of regioisomeric impurities in the final product?
- Use HPLC-MS/MS with a C18 column (ACN/water gradient) to separate and quantify regioisomers .
- Apply 2D NMR (HSQC, HMBC) to assign regiochemistry based on long-range coupling .
- Compare retention times with synthetic standards of known regioisomers .
Q. Experimental Design
Q. What controls are essential in cytotoxicity assays to avoid false positives?
- Include solvent controls (e.g., DMSO at the same concentration as test samples) .
- Use dual-staining (Annexin V/PI) to differentiate apoptosis from necrosis .
- Validate results across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-type-specific artifacts .
Q. How can researchers optimize reaction conditions for scale-up synthesis?
Eigenschaften
IUPAC Name |
5-oxo-1-phenyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S2/c27-18-11-14(12-25(18)15-5-2-1-3-6-15)20(28)22-9-8-16-13-30-21-23-19(24-26(16)21)17-7-4-10-29-17/h1-7,10,13-14H,8-9,11-12H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYSJIXSOSGIAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.